(5-Fluorobenzo[d]thiazol-2-yl)methanol
Description
Historical Context and Evolution of Benzothiazole (B30560) Scaffolds in Medicinal Chemistry
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a cornerstone in medicinal chemistry for decades. Its journey began as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of a wide array of benzothiazole derivatives with diverse pharmacological activities.
Historically, benzothiazoles first gained prominence for their applications in industrial processes, such as vulcanization accelerators in the rubber industry. However, their potential in medicine was soon recognized. Early research uncovered their antimicrobial and antifungal properties. Over the years, the structural modifications of the benzothiazole core have yielded compounds with an impressive range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and neuroprotective agents. This evolution from a simple heterocyclic compound to a highly sought-after pharmacophore underscores the enduring importance of the benzothiazole scaffold in the quest for new and effective drugs.
The Strategic Role of Fluorine Atom Incorporation in Bioactive Molecules
The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a molecule.
Strategically placing fluorine atoms can lead to several advantages:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions.
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site on a protein.
The strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas, solidifying its role as a key tool in drug design and discovery.
Properties
CAS No. |
1188057-88-6 |
|---|---|
Molecular Formula |
C8H6FNOS |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(5-fluoro-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2 |
InChI Key |
LUAJKIYNUBGLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Fluorobenzo D Thiazol 2 Yl Methanol
Primary Synthetic Pathways for the Benzothiazole (B30560) Core
The construction of the benzothiazole scaffold is a critical step in the synthesis of (5-Fluorobenzo[d]thiazol-2-yl)methanol. Several primary pathways are utilized, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Cyclocondensation Reactions from Substituted 2-Aminobenzenethiols
A prevalent and versatile method for synthesizing the benzothiazole core is the cyclocondensation of 2-aminobenzenethiols with various carbonyl-containing compounds. mdpi.comresearchgate.net This approach is widely adopted due to the commercial availability of a diverse range of starting materials. mdpi.com The fundamental reaction involves the condensation of a 2-aminobenzenethiol with aldehydes, carboxylic acids, acid chlorides, or esters to form the thiazole (B1198619) ring fused to the benzene (B151609) ring. researchgate.netmdpi.comnih.gov
The reaction mechanism typically proceeds through the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic benzothiazole ring system. nih.gov The choice of the carbonyl-containing reactant directly influences the substituent at the 2-position of the resulting benzothiazole. For instance, reaction with an aldehyde will introduce a substituent corresponding to the aldehyde's R-group.
In the context of synthesizing fluorinated benzothiazoles, a key starting material would be a 2-amino-fluorobenzenethiol. The reaction conditions for these cyclocondensation reactions can vary, with some proceeding at room temperature while others require elevated temperatures. mdpi.comnih.gov Various catalysts, including acids, bases, and metal complexes, can be employed to facilitate the reaction and improve yields. nih.govorganic-chemistry.org
Microwave-Assisted Synthesis Techniques for Efficiency Enhancement
Microwave-assisted cyclocondensation reactions of 2-aminothiophenols with aldehydes or other carbonyl compounds have been successfully employed to generate the benzothiazole core. scielo.br These reactions can often be carried out in greener solvents, such as water or glycerol, or even under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netingentaconnect.com The use of microwave irradiation can also enhance the purity of the products and simplify work-up procedures. semanticscholar.org For instance, the synthesis of aryl benzothiazoles has been achieved in short reaction times with high yields using microwave irradiation in the presence of a phase transfer catalyst. tandfonline.com
Palladium-Catalyzed Cross-Coupling Reactions for Diverse Substitution Patterns
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile strategy for the synthesis of substituted benzothiazoles, allowing for the introduction of a wide array of functional groups. acs.orgrsc.org These methods often involve the formation of carbon-sulfur or carbon-nitrogen bonds to construct the thiazole ring.
One notable approach is the palladium-catalyzed intramolecular C-S bond formation from thiobenzanilides. nih.govacs.org This method allows for the synthesis of 2-substituted benzothiazoles with good functional group tolerance. acs.org Another strategy involves the palladium-catalyzed reaction of 2-bromoanilides with a thiol surrogate, followed by intramolecular condensation to yield the benzothiazole core. acs.org This methodology is advantageous as it allows for variation at the 2-position of the benzothiazole by simply changing the amido group of the 2-bromoanilide starting material. acs.org
Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed to directly link benzothiazoles with other heterocyclic systems, such as thiophenes and thiazoles, offering a direct route to more complex molecular architectures. rsc.orgresearchgate.net
Directed Synthesis of this compound
The synthesis of the specific target molecule, this compound, requires a more directed approach that incorporates the fluorine substituent at the 5-position and the methanol (B129727) group at the 2-position.
Multi-Step Conversions from Fluorinated Thiophenol Precursors
A common strategy for synthesizing specifically substituted benzothiazoles involves a multi-step sequence starting from a readily available fluorinated precursor. In this case, a fluorinated thiophenol derivative serves as a key starting material. researchgate.net The synthesis of such precursors can be achieved from the corresponding phenols through a series of reactions including deprotonation, treatment with a thiocarbamoyl chloride, thermal rearrangement, and subsequent reduction. researchgate.net
Once the fluorinated thiophenol is obtained, it can undergo reactions to introduce the necessary functional groups for the subsequent cyclization to form the benzothiazole ring. This might involve nitration followed by reduction to introduce an amino group ortho to the thiol, creating the required 2-aminothiophenol scaffold. This fluorinated 2-aminothiophenol can then be subjected to cyclocondensation reactions as described in section 2.1.1.
Nucleophilic Displacement Reactions for Methanol Group Introduction
The introduction of the methanol group at the 2-position of the 5-fluorobenzothiazole core can be achieved through nucleophilic displacement reactions. nih.gov This typically involves a precursor with a suitable leaving group at the 2-position, such as a halogen or a sulfonyl group.
For example, a 2-chloro-5-fluorobenzothiazole could be synthesized and then reacted with a methanol equivalent, such as sodium methoxide, in a nucleophilic aromatic substitution reaction. However, a more common and versatile approach involves the reaction of a 2-amino-substituted benzothiazole derivative. For instance, 2-amino-5-chlorobenzothiazole (B1265905) can be reacted with ethyl chloroacetate, followed by further transformations to introduce different functional groups. researchgate.netuobaghdad.edu.iq A similar strategy could be envisioned for the 5-fluoro analogue.
Another potential route involves the reaction of a suitable benzothiazole precursor with a nucleophile that can be subsequently converted to a hydroxymethyl group. For instance, a reaction with a protected formaldehyde equivalent followed by deprotection could yield the desired this compound. The reactivity of the benzothiazine ring system to undergo ring contraction to a benzothiazole under the action of nucleophiles like methanol has also been observed, suggesting another potential, though less direct, synthetic avenue. beilstein-journals.orgnih.gov
Optimization of Reaction Parameters and Yields for Scalable Synthesis
The efficient and scalable synthesis of this compound is critical for its application in further chemical synthesis and drug discovery programs. The primary route to this compound involves the condensation of 2-amino-4-fluorothiophenol with a suitable two-carbon synthon, followed by the reduction of an intermediate, or direct construction of the hydroxymethyl group. Optimization of reaction parameters is key to maximizing yield, minimizing impurities, and ensuring the process is viable for large-scale production.
Several factors, including solvent, catalyst, temperature, and reaction time, are meticulously adjusted to achieve optimal outcomes. For the core benzothiazole ring formation, various catalysts and reaction conditions have been explored. Green chemistry approaches are increasingly favored, utilizing catalysts that are reusable and environmentally benign. For instance, the use of heterogeneous catalysts or performing reactions in aqueous media or under solvent-free conditions can significantly improve the process's scalability and environmental footprint.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. The optimization process typically involves screening different solvents, where protic solvents like isopropanol have sometimes shown better yields than aprotic ones. Temperature control is crucial; for instance, condensation reactions to form the benzothiazole ring are often performed at elevated temperatures (80-110 °C) to ensure efficient cyclization.
The table below summarizes key parameters that are typically optimized for the synthesis of 2-substituted benzothiazoles, which are applicable to the scalable production of this compound.
| Parameter | Conventional Method Considerations | Modern/Scalable Method Considerations | Rationale for Optimization |
| Catalyst | Strong acids (e.g., p-TsOH, H₂SO₄) | Heterogeneous catalysts (e.g., SnP₂O₇), reusable catalysts, catalyst-free conditions | Ease of separation, catalyst recovery, reduced waste, improved safety. |
| Solvent | High-boiling point organic solvents (e.g., Toluene, DMF) | Greener solvents (e.g., Water, Ethanol, Glycerol), solvent-free conditions | Reduced environmental impact, lower cost, improved process safety. |
| Heating | Conventional reflux heating (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time, potential for improved yields and fewer side products. |
| Temperature | Typically >100 °C | 80 - 120 °C (Microwave) | Balancing reaction rate with substrate/product stability. |
| Workup | Solvent extraction, column chromatography | Precipitation, filtration | Simplification of product isolation, reduction of solvent use, suitability for large batches. |
By systematically optimizing these parameters, manufacturing processes can be developed that are not only high-yielding but also cost-effective, safe, and environmentally sustainable, making this compound readily available for its diverse applications.
Derivatization and Functionalization Strategies of this compound
This compound is a key building block for creating a wide array of derivatives. Its functional groups—the secondary alcohol and the benzothiazole ring system—offer multiple sites for chemical modification. These derivatization strategies are pivotal for exploring structure-activity relationships (SAR) in medicinal chemistry and for creating novel materials.
Oxidative Transformations to Carboxylic Acid Analogues
The primary alcohol moiety of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid. The formation of 5-fluorobenzo[d]thiazole-2-carboxylic acid is a particularly valuable transformation, as the carboxylic acid group is a versatile handle for further functionalization, especially for the creation of amide libraries.
This oxidation can be achieved using a variety of standard oxidizing agents. The choice of reagent depends on the desired product (aldehyde or carboxylic acid) and the scale of the reaction.
Table of Common Oxidizing Agents:
| Oxidizing Agent | Product | Typical Conditions | Notes |
| Potassium permanganate (KMnO₄) | Carboxylic Acid | Basic aqueous solution, heat | Strong, inexpensive oxidant suitable for large scale. |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0 °C to RT | Strong oxidant, but chromium waste is a concern. |
| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), RT | Milder oxidant, stops at the aldehyde stage. |
| Manganese dioxide (MnO₂) | Aldehyde | Dichloromethane (DCM), RT | Selective for allylic/benzylic alcohols. |
The resulting 5-fluorobenzo[d]thiazole-2-carboxylic acid is a key intermediate for synthesizing carboxamide derivatives through coupling reactions.
Conversion to Aminomethyl Derivatives and Related Conjugates
The hydroxymethyl group can be converted into an aminomethyl group, introducing a basic nitrogen atom that can be crucial for modulating pharmacokinetic properties like solubility and cell permeability. This transformation is typically a two-step process:
Activation of the Alcohol : The hydroxyl group is first converted into a better leaving group. This is commonly done by reaction with reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) to form the corresponding 2-(chloromethyl) or 2-(tosyloxymethyl) derivative.
Nucleophilic Substitution : The activated intermediate is then reacted with a nitrogen nucleophile. Several methods can be employed:
Gabriel Synthesis : Reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis.
Azide Reduction : Substitution with sodium azide (NaN₃) to form an azidomethyl intermediate, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Delepine Reaction : Reaction of the 2-(halomethyl) derivative with hexamethylenetetramine, followed by acidic hydrolysis, yields the primary amine hydrochloride.
These synthetic routes provide access to 2-(aminomethyl)-5-fluorobenzothiazole, which can be further acylated or alkylated to produce a variety of conjugates.
Formation of Carboxamide and Other Hybrid Molecules through Coupling Reactions
Carboxamides are a prominent class of compounds in medicinal chemistry, and this compound is an excellent precursor for their synthesis. Following its oxidation to 5-fluorobenzo[d]thiazole-2-carboxylic acid, standard peptide coupling methods can be used to form a diverse range of amides.
The carboxylic acid is activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or converted to a more reactive species like an acyl chloride using SOCl₂ or oxalyl chloride. This activated intermediate is then reacted with a primary or secondary amine to yield the desired carboxamide. This strategy has been used to create hybrid molecules by coupling the benzothiazole moiety with other pharmacophores.
General Reaction Scheme: (5-Fluorobenzo[d]thiazol-2-yl)carboxylic acid + R₁R₂NH --(Coupling Agents)--> N-substituted-(5-Fluorobenzo[d]thiazol-2-yl)carboxamide
This versatile reaction allows for the systematic modification of the amide substituent (R₁ and R₂) to explore SAR and optimize biological activity.
Introduction of Varied Substituents on the Benzothiazole Ring and Methanol Side Chain for SAR Probing
Systematic structural modification of a lead compound is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. This compound is an ideal scaffold for such structure-activity relationship (SAR) studies.
Modifications on the Benzothiazole Ring: Substituents on the aromatic ring can significantly influence the electronic properties and binding interactions of the molecule.
Electronic Effects : The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at other positions on the benzene ring can modulate the pKa of the thiazole nitrogen and affect hydrogen bonding capabilities. SAR studies have shown that electron-withdrawing groups can favor certain biological activities like anti-inflammatory effects.
Steric Effects : Varying the size and position of substituents allows for probing the steric tolerance of the target binding pocket. These modifications are typically achieved by starting the synthesis with an appropriately substituted 2-aminothiophenol.
Modifications on the Methanol Side Chain: The hydroxymethyl group at the 2-position is a prime target for modification.
Homologation : The carbon chain can be extended to form hydroxyethyl or longer chain analogues.
Conversion to other functional groups : As discussed, it can be oxidized to an aldehyde or carboxylic acid, or converted to an amine.
Alkylation/Arylation : The hydroxyl proton can be replaced with alkyl or aryl groups to form ethers. Alternatively, the carbon skeleton can be altered, for example, by reacting the corresponding aldehyde with Grignard or organolithium reagents to generate secondary alcohols, such as (5-Fluorobenzo[d]thiazol-2-yl)(phenyl)methanol.
These derivatization strategies are essential for developing a comprehensive understanding of the SAR for this class of compounds, guiding the design of analogues with improved therapeutic potential.
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General information on the spectroscopic characterization of related fluorinated benzothiazole derivatives is available, but this information is not specific enough to construct an article solely focused on this compound with the level of detail requested in the outline.
Therefore, it is not possible to generate the article on the "Advanced Spectroscopic Characterization and Structural Elucidation" of this compound at this time. Further experimental research and publication of the corresponding data are required before a comprehensive and scientifically accurate article on this specific topic can be written.
Computational Chemistry and in Silico Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) Studies on Electronic Properties
DFT studies on benzothiazole (B30560) derivatives have revealed significant insights into their electronic nature. The introduction of a fluorine atom, as in (5-Fluorobenzo[d]thiazol-2-yl)methanol, is known to have a profound impact on the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its presence can modulate the electron distribution across the benzothiazole scaffold, which in turn affects the molecule's reactivity and interaction with biological targets.
Research on fluorinated benzothiazoles has shown that the position of the fluorine substituent influences the molecule's cytotoxic activity against cancer cell lines. For instance, a fluorine atom at position 6 of the benzothiazole ring has been shown to enhance cytotoxicity in certain cancer cell lines nih.gov. This suggests that the electronic perturbations caused by the fluorine atom are critical for biological activity.
A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
In a study on a series of benzothiazole derivatives, it was observed that the introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, led to a lower HOMO-LUMO energy gap compared to unsubstituted analogs mdpi.comresearchgate.net. This indicates that the CF3 group enhances the molecule's reactivity mdpi.comresearchgate.net. Given that fluorine is also an electron-withdrawing group, it is plausible that this compound would exhibit a degree of enhanced reactivity due to the presence of the fluorine atom.
The following table summarizes the calculated HOMO-LUMO energy gaps for a series of substituted benzothiazole derivatives from a computational study, illustrating the effect of different substituents on this key electronic parameter.
| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 1 | 4-OCH3 | -5.98 | -1.25 | 4.73 |
| 2 | 4-CH3 | -6.05 | -1.45 | 4.60 |
| 3 | 3,4-di-Cl | -6.45 | -1.89 | 4.56 |
| 4 | 3,5-di-CF3 | -6.87 | -2.41 | 4.46 |
| 5 | Unsubstituted | -6.12 | -1.42 | 4.70 |
Data adapted from a computational study on benzothiazole derivatives mdpi.com.
Conformational Analysis and Energetic Landscapes
The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity, as it dictates how the molecule can fit into the binding site of a protein or other biological target. Conformational analysis involves identifying the most stable conformations of a molecule and the energy barriers between them.
Computational studies on substituted benzothiazoles have shown that the rotation around the bond connecting a substituent to the benzothiazole ring can lead to different stable conformers mdpi.com. The energetic landscape of these conformers can be mapped to understand their relative populations at physiological temperatures. For this compound, it is expected that the rotation of the hydroxymethyl group would be a key conformational variable, with certain orientations being more energetically favorable than others due to steric and electronic effects.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Ligand-Protein Binding Mode Analysis for Enzyme and Receptor Targets
Molecular docking studies on various benzothiazole derivatives have revealed their potential to interact with a wide range of biological targets, including enzymes and receptors implicated in various diseases. These studies provide a framework for predicting the potential targets of this compound.
For example, benzothiazole-thiazole hybrids have been investigated as potential inhibitors of the p56lck enzyme, a protein kinase involved in T-cell signaling and a target for cancer therapy biointerfaceresearch.com. Docking studies of these hybrids identified key interactions within the ATP binding site of the enzyme biointerfaceresearch.com. Similarly, other benzothiazole derivatives have been docked into the active sites of enzymes such as GABA-aminotransferase (implicated in epilepsy) and various microbial enzymes wjarr.comnih.gov.
Assessment of Binding Affinities and Molecular Recognition Principles
Beyond predicting the binding pose, molecular docking simulations also provide an estimate of the binding affinity, often in the form of a docking score. A more negative docking score generally indicates a more favorable binding interaction.
In a study of benzothiazole derivatives as potential anticonvulsant agents, docking scores were used to rank the compounds based on their predicted affinity for the GABA-A receptor wjarr.com. The results showed that several benzothiazole derivatives had better docking scores than the standard drugs phenytoin (B1677684) and carbamazepine, suggesting they could be potent inhibitors wjarr.com.
The following table presents a selection of benzothiazole derivatives and their docking scores against a specific protein target from a representative study. This illustrates how computational methods can be used to assess and compare the potential binding affinities of related compounds.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | p56lck | -8.5 | MET319, LYS273 |
| Derivative B | p56lck | -8.2 | ALA317, VAL259 |
| Derivative C | GABA-A Receptor | -121.56 | GLU109, ASN110 |
| Derivative D | GABA-A Receptor | -115.32 | CYS47, ASN110 |
Data compiled from molecular docking studies on benzothiazole derivatives biointerfaceresearch.comwjarr.com. Note that docking scores are software-dependent and are used for relative comparison.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.
While a specific QSAR model for this compound is not available, numerous QSAR studies have been performed on various classes of benzothiazole derivatives, providing a blueprint for how such a model could be developed. These studies typically use a range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
For instance, a QSAR study on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase used 3D-QSAR methods (CoMFA and CoMSIA) to build predictive models nih.gov. These models highlighted the importance of steric, electrostatic, and hydrophobic fields around the molecules for their antifungal activity nih.gov. Another QSAR study on the antiproliferative activity of halogen- and amidino-substituted benzothiazoles identified key molecular descriptors that correlate with their cytotoxicity mdpi.com.
A typical QSAR study involves the following steps:
Data Set Collection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
The insights gained from QSAR studies on related benzothiazoles could be invaluable for the future development of this compound and its analogs as therapeutic agents.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. For classes of compounds like benzothiazole derivatives, QSAR models are developed to create a mathematical relationship between the chemical structures of the compounds and their biological activities. nih.gov These models are instrumental in forecasting the efficacy of novel, unsynthesized analogues, thereby saving significant time and resources.
The development of a QSAR model for benzothiazole derivatives typically involves several key steps:
Data Set Compilation: A series of benzothiazole analogues with experimentally determined biological activities (e.g., anticancer, antimicrobial) is collected. nih.gov
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, steric, and topological) are calculated for each molecule in the series using quantum chemical methods. nih.gov
Model Generation: Statistical methods are employed to build the predictive model. Common techniques include Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). nih.govresearchgate.net These methods identify the descriptors that have the most significant correlation with biological activity.
Validation: The predictive power and robustness of the generated model are rigorously assessed through internal (e.g., leave-one-out cross-validation) and external validation techniques using a separate test set of compounds. nih.govresearchgate.net
For instance, a hypothetical QSAR model for a series of benzothiazole derivatives might take the form of a linear equation, as shown below.
Table 1: Example of a Predictive QSAR Model Equation
| Model Component | Description |
|---|---|
| Equation | pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) |
| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration, representing biological activity. |
| logP | A descriptor for lipophilicity, affecting cell membrane permeability. |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor related to electron-accepting capability. mdpi.com |
| MR | Molar Refractivity, a steric descriptor related to molecular volume and polarizability. |
| β₀, β₁, β₂, β₃ | Regression coefficients determined from the statistical analysis. |
Such models allow researchers to prioritize the synthesis of derivatives, like those of this compound, that are predicted to have the highest potential for the desired biological activity. nih.gov
Elucidation of Key Physicochemical Descriptors Governing Efficacy
Identifying the specific physicochemical properties that drive the biological activity of a compound is crucial for rational drug design. In silico studies are used to calculate a variety of molecular descriptors that explain how a molecule like this compound interacts with its biological target and behaves in a physiological environment.
Computational methods such as Density Functional Theory (DFT) are used to analyze the electronic and structural properties of benzothiazole derivatives. mdpi.com These calculations help elucidate several key descriptors:
Electronic Descriptors: These properties govern how a molecule interacts with its biological target at an electronic level.
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical. mdpi.com A smaller energy gap often implies higher chemical reactivity and facilitates charge transfer within the molecule or to a receptor. mdpi.com
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding hydrogen bonding and other non-covalent interactions with a target protein.
Lipophilicity and Pharmacokinetic (ADMET) Descriptors: The presence of a fluorine atom in fluorinated heterocycles like this compound is known to enhance metabolic stability and bioavailability. Computational tools like SwissADME and admetSAR can predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for a compound's efficacy in vivo. nih.govmdpi.com
Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. For benzothiazole derivatives, substitutions at specific positions, such as C-2 and C-6, have been shown to be critical for determining the type and potency of biological activity. benthamscience.com The hydroxymethyl group at the C-2 position of this compound, for example, can act as a hydrogen bond donor, influencing its binding affinity to target enzymes or receptors.
Table 2: Key Physicochemical Descriptors and Their Influence on Efficacy
| Descriptor Category | Descriptor Example | Influence on Biological Efficacy |
|---|---|---|
| Electronic | HOMO-LUMO Gap | A smaller gap can correlate with higher reactivity and biological activity. mdpi.com |
| Fluorine Substitution | Increases electronegativity, potentially enhancing binding affinity and metabolic stability. | |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Affects solubility, membrane permeability, and bioavailability. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing how the molecule fits into a receptor's binding pocket. |
Through the analysis of these descriptors, a detailed understanding of the structure-activity relationship for this compound and its analogues can be achieved, guiding the optimization of this scaffold for enhanced therapeutic efficacy.
Structure Activity Relationship Sar Studies of 5 Fluorobenzo D Thiazol 2 Yl Methanol Derivatives
Impact of Modifications to the Methanol (B129727) Group and its Derivatives on Potency
The substituent at the 2-position of the benzothiazole (B30560) ring plays a pivotal role in determining the pharmacological profile of the molecule. In (5-Fluorobenzo[d]thiazol-2-yl)methanol, the methanol group is a key site for chemical modification to explore potential changes in biological activity.
The hydroxyl group of the methanol moiety can be a handle for various chemical transformations, such as esterification, etherification, or replacement with other functional groups, leading to a diverse range of derivatives with potentially altered potency, selectivity, and pharmacokinetic properties. For example, the synthesis of esters of (benzothiazol-2-yl)methanol can modulate the lipophilicity of the parent compound, which can in turn affect its ability to cross cell membranes and interact with its biological target.
One study on the synthesis of ethyl 3-(benzo[d]thiazol-2-ylthio)propanoate and its derivatives demonstrated that modifications at the 2-position can lead to compounds with interesting biological activities. While not a direct modification of a methanol group, the study highlights that the 2-position is amenable to the introduction of various side chains. In a related context, the reaction of 2-aminobenzothiazole (B30445) with chloroacetyl chloride and subsequent derivatization leads to a variety of amide derivatives with a range of biological activities.
The following table illustrates how different modifications at the 2-position of the benzothiazole ring, conceptually related to the derivatization of the methanol group, can influence biological activity.
| Base Structure | 2-Position Modification | Resulting Compound Type | Potential Impact on Potency |
| (Benzothiazol-2-yl)methanol | Esterification of the hydroxyl group | Ester | Altered lipophilicity and prodrug potential, potentially leading to improved bioavailability and modified duration of action. |
| (Benzothiazol-2-yl)methanol | Etherification of the hydroxyl group | Ether | Increased metabolic stability and altered binding interactions with the target protein. |
| 2-Aminobenzothiazole | Acylation followed by further derivatization | Amide | Introduction of diverse functionalities that can engage in different interactions with biological targets. |
| 2-Mercaptobenzothiazole | Thioether linkage to a propanoate moiety | Thioether ester | Creation of a flexible side chain that can explore different binding pockets of a target enzyme or receptor. |
This table presents conceptual modifications and their potential effects based on general medicinal chemistry principles and related studies.
Influence of Substituents on the Benzothiazole Ring on Selectivity and Activity Profile
Studies on various benzothiazole derivatives have shown that both electron-donating and electron-withdrawing groups can have a profound impact on biological activity, and the nature of this impact can be target-dependent. For instance, in a series of benzo[d]thiazole-hydrazones, it was observed that the presence of electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on the phenyl ring increased antibacterial activity. Conversely, electron-withdrawing groups like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) were found to enhance antifungal activity.
In the context of anticancer activity, small lipophilic substituents at the C6 position of the benzothiazole ring have been shown to improve inhibitory activity. The presence of a nitro or cyano group at the C-6 position of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole derivatives was found to increase their antiproliferative activity.
The table below provides examples of how different substituents on the benzothiazole ring can modulate biological activity.
| Position of Substitution | Substituent | Biological Activity Affected | Observed Effect |
| 6 | Small lipophilic groups (e.g., -CH3) | Anticancer | Improved inhibitory activity. |
| 6 | Nitro (-NO2), Cyano (-CN) | Anticancer (antiproliferative) | Increased activity. |
| Phenyl ring of 2-phenylbenzothiazole | Hydroxyl (-OH), Methoxy (-OCH3) | Antibacterial | Increased activity. |
| Phenyl ring of 2-phenylbenzothiazole | Chloro (-Cl), Nitro (-NO2), Fluoro (-F) | Antifungal | Increased activity. |
Data is illustrative and compiled from various sources to show general trends in SAR.
Stereochemical Implications in Derivative Design and Biological Recognition
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules such as proteins and nucleic acids. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
This compound itself is not chiral. However, many of its derivatives, particularly those with modifications to the methanol group that introduce a chiral center, will exist as a pair of enantiomers. For example, if the methanol group is oxidized to a secondary alcohol or if an asymmetric carbon is otherwise introduced in the side chain at the 2-position, the resulting compound will be chiral.
While specific studies on the stereochemical implications for this compound derivatives are limited, the synthesis and study of a chiral benzothiazole monofluoroborate highlights the growing interest in the stereochemical aspects of this class of compounds. The successful resolution of its enantiomers and the study of their chiroptical properties underscore the feasibility and importance of considering stereochemistry in the design of novel benzothiazole-based agents.
The differential activity of enantiomers is a well-established principle in pharmacology. For a hypothetical chiral derivative of this compound, it is highly probable that the two enantiomers would exhibit different affinities for their biological target due to the specific three-point interactions required for binding. Therefore, the synthesis and biological evaluation of individual enantiomers would be a critical step in the development of such a derivative as a therapeutic agent. This approach allows for the selection of the more potent and safer enantiomer, leading to a more refined and effective drug candidate.
Advanced Research in Biological Applications and Mechanisms Excluding Clinical Human Trials and Safety
Anticancer Research Applications
Derivatives of 5-fluorobenzothiazole have been a focal point of anticancer research due to their potent and selective activity.
A variety of benzothiazole (B30560) derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, certain thiazole-bearing phthalimide (B116566) derivatives have shown potent activity; one such compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.2 µM against the MCF-7 breast cancer cell line. nih.gov Similarly, studies on thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety revealed broad-spectrum cytotoxicity, with one compound, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, showing potent activity against A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cell lines with IC₅₀ values of 2.79, 6.69, and 4.21 x 10⁻³ µM, respectively. researchgate.net
Other research has focused on novel thiazole-5-carboxamide (B1230067) derivatives, which have been evaluated for their anticancer activity against cell lines such as A-549, Bel7402, and HCT-8. mdpi.com Chalcone-pyrazole hybrids have also been investigated, with some showing promising cytotoxic effects against the A549 lung carcinoma cell line. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives
| Compound Class | Specific Derivative | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Thiazole (B1198619) Phthalimide | Compound 5b | MCF-7 | 0.2 ± 0.01 | nih.gov |
| Thieno[2,3-d]pyrimidine | Compound 1e | A549 | 0.00279 | researchgate.net |
| Thieno[2,3-d]pyrimidine | Compound 1e | HCT-116 | 0.00669 | researchgate.net |
| Thieno[2,3-d]pyrimidine | Compound 1e | MCF-7 | 0.00421 | researchgate.net |
| Thiazolyl-Pyrazoline | Compound 7g | A549 | 3.92 | nih.gov |
| Thiazolyl-Pyrazoline | Compound 7m | T-47D | 0.75 | nih.gov |
The anticancer activity of benzothiazole derivatives is often linked to their ability to interfere with specific molecular pathways crucial for cancer cell survival and proliferation. A primary target investigated is the Epidermal Growth Factor Receptor (EGFR), a protein kinase that is often overexpressed in various cancers. nih.gov
Novel benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been designed and studied as inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.gov Studies on certain thiazolyl-pyrazoline compounds demonstrated significant EGFR inhibitory actions, with IC₅₀ values in the sub-micromolar range. nih.gov The inhibition of EGFR by these compounds can lead to downstream effects, including the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov For example, two promising thiazolyl-pyrazoline derivatives, compounds 7g and 7m, were found to provoke a sub-G1 phase arrest and induce apoptosis in T-47D breast cancer cells, which is consistent with the expected outcomes of EGFR inhibition. nih.gov
The induction of apoptosis is a key mechanism for many anticancer agents. Research on thiazole-containing phthalimide derivatives suggests their cytotoxic activity is related to apoptosis, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov Further analysis indicated that these compounds induce apoptosis through the intrinsic pathway, which involves the regulation of proteins like Bax and Bcl-2. nih.gov Similarly, some thiazolidinone-benzoate scaffolds have been shown to disrupt the cell cycle and cause cell death by apoptosis in HepG2 liver cancer cells. researchgate.net
The metabolic fate of benzothiazole derivatives, particularly those with a 5-fluoro substitution, plays a critical role in their anticancer efficacy. Cytochrome P450 (P450) enzymes are central to this process. Research has shown that certain fluorinated 2-aryl-benzothiazole compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and 5-fluoro-2-(3,4-dimethoxyphenyl)-benzothiazole (GW 610), require bioactivation by specific P450 enzymes to exert their potent antitumor effects. nih.govnih.gov
Specifically, human P450s 1A1 and 2W1 have been identified as key mediators in the oxidative bioactivation of these compounds into reactive intermediates. nih.gov This process can lead to the formation of DNA adducts, which may be a primary contributor to their antitumor activity and cellular toxicity. nih.gov Conversely, another enzyme, P450 2S1, can deactivate these compounds by catalyzing the reduction of the reactive hydroxylamine (B1172632) metabolite back to the less active amine form, thereby diminishing the anticancer effect. nih.gov These findings highlight a complex interplay where different P450 enzymes can either potentiate or attenuate the activity of these 5-fluorobenzothiazole agents. nih.govnih.gov
Antimicrobial Research (Antibacterial, Antifungal, Anti-tubercular)
The benzothiazole nucleus is also a key pharmacophore in the development of new antimicrobial agents.
Numerous studies have synthesized and screened benzothiazole derivatives for their activity against a wide spectrum of bacteria. In one study, a library of 2-aminobenzothiazole (B30445) derivatives was generated and tested against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov One compound from this series demonstrated high potency against all tested bacterial strains with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, which was more active than the standard antibiotic ciprofloxacin (B1669076) in that assay. nih.gov
Other research has focused on creating hybrid molecules, such as N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolones, which have shown activity against various bacterial strains. researchgate.net Similarly, derivatives of 7-Chloro-2-(3,5-dimethyl-pyrrazol-1-yl)-6-fluoro-benzothiazole have been synthesized and identified as potential lead molecules for developing new antibacterial agents. derpharmachemica.com The antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides has also been noted against both Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| 2-Aminobenzothiazole derivative (3e) | Gram+/Gram- Strains | MIC | 3.12 µg/mL | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamide (5a) | S. aureus | MIC | 3.9 µg/mL | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamide (5a) | A. xylosoxidans | MIC | 3.9 µg/mL | nih.gov |
The antifungal potential of benzothiazole derivatives has been actively explored. Synthesized compounds have been tested against a range of fungal pathogens, including various Candida and Aspergillus species. nih.govresearchgate.net In a study designing new benzothiazole analogs, one compound was found to be particularly effective against all tested fungal strains, with MIC values ranging from 1.56 µg/mL to 12.5 µg/mL. nih.gov
Another study involving 2-amino-5-chlorobenzothiazole (B1265905) derivatives showed that several of the synthesized compounds exhibited measurable antifungal activity against Candida glabrata and Aspergillus niger. researchgate.net Furthermore, research into hetarylmethylidenerhodanine derivatives, which contain a thiazole ring, identified compounds with high activity against Saccharomyces cerevisiae, showing an MIC of 3.9 μg/mL. nih.gov
Efficacy Against Mycobacterium tuberculosis Strains
Derivatives of the benzothiazole scaffold have demonstrated significant promise as antimycobacterial agents. Research has led to the development of potent benzothiazole amide derivatives with excellent potency against Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM). nih.gov One advanced lead compound, CRS400393, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.03-0.12 µg/mL against rapidly growing NTM and 1-2 µg/mL against the Mycobacterium avium complex. nih.gov
The mechanism of action for many of these antimycobacterial benzothiazole and related benzimidazole (B57391) derivatives is believed to involve the inhibition of the essential mycobacterial membrane protein Large (MmpL3). nih.govnih.govacs.org MmpL3 is a transporter protein crucial for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), from the cytoplasm to the periplasmic space for the assembly of the mycobacterial outer membrane. nih.govacs.org Inhibition of MmpL3 disrupts this vital process, leading to bacterial cell death, making it an attractive target for new anti-tuberculosis drugs. nih.govacs.org Studies on resistant mutants have identified mutations in the mmpL3 gene, further confirming it as the target. nih.govresearchgate.net Metabolic labeling has also shown that treatment with these compounds leads to the inhibition of trehalose dimycolate (TDM) synthesis, consistent with the blockade of MmpL3 activity. nih.govresearchgate.net
Table 1: Activity of Benzothiazole Derivatives Against Mycobacteria
| Compound | Target Organism | Activity (MIC) | Putative Mechanism |
| CRS400393 | Mycobacterium abscessus (and other rapid-grower NTM) | 0.03-0.12 µg/mL | MmpL3 Inhibition |
| CRS400393 | Mycobacterium avium complex | 1-2 µg/mL | MmpL3 Inhibition |
Research in Neurodegenerative Disorders
The versatility of the fluorobenzothiazole scaffold has been extensively explored in the context of neurodegenerative diseases, where it has been adapted to target various receptors and enzymes implicated in these complex disorders. nih.gov
Development as Ligands for Cannabinoid Receptors (CB2) for Positron Emission Tomography (PET) Imaging
The cannabinoid type 2 (CB2) receptor is a significant target for neuroimaging because its expression is upregulated during neuroinflammation, a hallmark of many neurodegenerative diseases. nih.govacs.org This has spurred the development of selective CB2 ligands that can be labeled with radioisotopes like fluorine-18 (B77423) for use as PET imaging agents. nih.govnih.gov
Starting from a benzothiazole-2-ylidine amide hit compound, researchers have developed a series of fluorinated and methoxylated benzothiazole derivatives. nih.gov These efforts aimed to improve selectivity for the CB2 receptor over the CB1 receptor and to introduce sites suitable for radiolabeling. nih.gov This optimization led to derivatives with exceptionally high CB2 binding affinity and exclusive selectivity. nih.gov For instance, one fluorinated derivative, compound 29 ((Z)-N-(3-(4-fluorobutyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethyl-cyclopropanecarboxamide), was identified as a ligand with a very high CB2 affinity (Ki = 0.39 nM) and a selectivity factor of over 1000 compared to the CB1 receptor. acs.org Such compounds are considered credible leads for developing 18F- or 11C-labeled PET tracers to visualize and monitor disease progression. nih.gov
Table 2: CB2 Receptor Binding Affinity of a Fluorinated Thiazole Derivative
| Compound | Receptor | Binding Affinity (Ki) |
| 29 | hCB2R | 0.39 nM |
| 29 | hCB1R | >390 nM |
Design and Evaluation as Histamine (B1213489) H3 Receptor Ligands
The histamine H3 receptor (H3R) is another critical target in the central nervous system for treating neurodegenerative conditions like Alzheimer's disease and narcolepsy. wikipedia.orggoogle.com As a presynaptic autoreceptor, it modulates the release of histamine and other key neurotransmitters, including acetylcholine. wikipedia.org Antagonists of the H3R can enhance neurotransmitter release, offering a potential therapeutic benefit. wikipedia.org
Researchers have designed and synthesized numerous non-imidazole benzothiazole derivatives as H3R antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that attaching lipophilic and moderately sized substituents to a piperazine (B1678402) or piperidine (B6355638) ring linked to the benzothiazole core can lead to potent H3R antagonists. nih.gov A multitarget-directed ligand (MTDL) approach has also been pursued, combining H3R antagonism with other beneficial activities in a single molecule. nih.gov One such study developed a series of benzothiazole derivatives, with compound 3s emerging as a promising MTDL, displaying high affinity for the H3R alongside inhibitory activity against other enzymes relevant to Alzheimer's disease. nih.gov
Table 3: H3 Receptor Affinity for a Benzothiazole Derivative
| Compound | Receptor | Binding Affinity (Ki) |
| 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative) | hH3R | 0.012 µM |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | hH3R | 0.036 µM |
Inhibition of Key Enzymes (e.g., Monoamine Oxidase, Cholinesterases, Triosephosphate Isomerase)
Monoamine Oxidase (MAO) and Cholinesterases (ChE)
In the quest for treatments for neurodegenerative diseases, particularly Alzheimer's and Parkinson's, the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) is a well-established strategy. nih.govnih.gov Benzothiazole derivatives have been designed as multi-target-directed ligands to inhibit these enzymes. nih.gov For example, compound 3s not only showed high affinity for the H3R but also demonstrated inhibitory activity against AChE, BuChE, and MAO-B, with IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM, respectively. nih.gov
Another study synthesized a series of (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides. nih.gov Within this series, compound 4g , which features an ortho-methyl group on the benzothiazole ring, showed the most potent inhibitory activities against MAO-B and BuChE. nih.gov These findings highlight the potential of the benzothiazole scaffold in developing agents that can simultaneously address multiple pathological pathways in neurodegeneration. nih.govnih.gov
Table 4: Enzyme Inhibition by Benzothiazole Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
| 3s | AChE | 6.7 µM |
| 3s | BuChE | 2.35 µM |
| 3s | MAO-B | 1.6 µM |
| 4g | MAO | 14.80 µM |
Triosephosphate Isomerase (TIM)
Triosephosphate isomerase (TIM) is a critical enzyme in the glycolysis pathway, which is essential for energy production in various protozoan parasites. nih.gov The structural differences between protozoan and human TIM make it a viable target for developing selective antiparasitic drugs. nih.gov Research has identified benzothiazole derivatives as inhibitors of TIM, particularly the enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov These inhibitors are thought to bind to the dimer interface of the enzyme, a region distant from the catalytic site, inducing allosteric changes that disrupt its function and destabilize its dimeric structure. nih.gov This mechanism provides a promising avenue for designing novel treatments for parasitic diseases. nih.gov
Other Investigated Pharmacological Activities
Anthelmintic Activity
The benzothiazole nucleus is a core component of several established anthelmintic drugs. nih.govresearchgate.net Consequently, novel derivatives continue to be synthesized and screened for their activity against parasitic worms. researchgate.netijnrd.org The mechanism of action for many benzothiazole anthelmintics involves the disruption of essential metabolic processes in the parasite, such as glucose uptake and metabolism. nih.gov For example, the anthelmintic tioxidazole (B1197779) was found to severely reduce glycogen (B147801) content in tapeworms. nih.gov In various studies, newly synthesized benzothiazole derivatives, including those incorporating indole (B1671886) or thiazole moieties, have shown promising anthelmintic effects in in-vitro tests using earthworms as a model. researchgate.netijnrd.org These findings underscore the enduring relevance of the benzothiazole scaffold in the search for new and more effective treatments for helminthiasis. nih.govnih.gov
Antioxidant Potential
The antioxidant potential of benzothiazole derivatives, particularly those containing a fluorine atom, is a subject of considerable research interest. The inclusion of fluorine into organic molecules can enhance desirable pharmacological properties such as increased metabolic stability and lipophilicity, which may, in turn, augment their biological activity nih.gov. While direct studies on the antioxidant capacity of (5-Fluorobenzo[d]thiazol-2-yl)methanol are not extensively documented in publicly available research, the properties of the broader class of fluorinated benzothiazoles provide significant insights into its potential activity.
The antioxidant action of benzothiazole compounds is often evaluated through their ability to scavenge free radicals. Common in vitro assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays tandfonline.comnih.gov. These methods measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process indicated by a change in color that can be measured spectrophotometrically nih.govyoutube.com. Other assays, such as the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC), assess the ability of a compound to reduce metal ions nih.govnih.gov.
Research on various benzothiazole derivatives has shown that their antioxidant activity can be significantly influenced by the nature and position of substituents on the benzothiazole ring niscair.res.in. For instance, studies on benzothiazol-2-yl-hydrazone derivatives revealed that compounds bearing electron-donating groups, such as methoxy (B1213986) groups, exhibited promising antioxidant activity, in some cases superior to the standard ascorbic acid niscair.res.in. This suggests that the electronic properties of substituents are crucial. The 5-fluoro substitution on the benzene (B151609) ring of the benzothiazole scaffold is considered to increase the potency of the compound youtube.com. While the methanol (B129727) group at the 2-position is a distinguishing feature of this compound, its specific contribution to antioxidant activity in comparison to other substitutions requires direct investigation.
Table 1: Common In Vitro Assays for Evaluating Antioxidant Potential
| Assay Name | Principle | Measured Outcome |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm, often expressed as IC50 value (concentration required to scavenge 50% of DPPH radicals). nih.govnih.gov |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. Applicable to both hydrophilic and lipophilic compounds. | Decrease in absorbance at a specific wavelength, also expressed as IC50 or Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov |
| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the capacity of a sample to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions in the presence of TPTZ (2,4,6-tripyridyl-s-triazine). | Formation of a blue-colored ferrous-TPTZ complex, measured by absorbance at ~593 nm. nih.gov |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | A newer assay where the antioxidant reduces cupric (Cu²⁺) ions to cuprous (Cu¹⁺) ions, which then form a complex with neocuproine. | Increase in absorbance due to the formation of the Cu(I)-neocuproine complex. nih.gov |
Anti-inflammatory Properties
The benzothiazole scaffold is a core structure in many compounds investigated for anti-inflammatory activity nih.gov. The mechanism of action for these derivatives often involves the inhibition of key inflammatory mediators and signaling pathways. Chronic inflammation is recognized as a critical factor in the development of various diseases, prompting research into novel anti-inflammatory agents nih.gov.
Studies on fluorinated benzothiazole derivatives suggest they possess significant anti-inflammatory potential. The introduction of a fluorine atom can enhance the ability of the molecule to bind with target receptors and increases its lipophilic character, potentially improving its therapeutic effect researchgate.net. Research on other 2-substituted benzothiazoles has demonstrated that these compounds can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, and inducible nitric oxide synthase (iNOS) nih.gov. The overexpression of COX-2 and iNOS leads to the production of prostaglandins (B1171923) and nitric oxide, respectively, which are key mediators of inflammation nih.gov.
Furthermore, the anti-inflammatory activity of benzothiazole derivatives has been linked to the modulation of critical signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways mdpi.com. NF-κB is a protein complex that controls the transcription of DNA and regulates the expression of numerous pro-inflammatory genes, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) nih.govnih.gov. A study on a series of novel benzothiazole derivatives, synthesized from 2-amino-5-fluorobenzothiazole, evaluated their ability to lower the levels of these specific inflammatory cytokines nih.gov. Another study on a benzothiazole derivative with a fluorine substituent highlighted its ability to suppress the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway nih.gov.
Table 2: Key Inflammatory Targets of Benzothiazole Derivatives
| Target | Function in Inflammation | Potential Effect of Inhibition by Benzothiazole Derivatives |
| Cyclooxygenase-2 (COX-2) | Enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. nih.gov | Reduction in prostaglandin (B15479496) production, leading to decreased inflammation and pain. |
| Inducible Nitric Oxide Synthase (iNOS) | Enzyme that produces large quantities of nitric oxide (NO), a pro-inflammatory molecule. nih.gov | Decrease in excessive NO production, mitigating inflammatory processes. |
| Nuclear Factor kappa B (NF-κB) | A transcription factor that upregulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. nih.govresearchgate.net | Suppression of the inflammatory cascade by blocking the production of multiple inflammatory mediators. |
| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine involved in systemic inflammation. nih.gov | Reduction in the inflammatory signaling cascade initiated by TNF-α. |
| Interleukin-6 (IL-6) | A cytokine that plays a critical role in the inflammatory response and immune regulation. nih.gov | Attenuation of the inflammatory response by decreasing IL-6 levels. |
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation (5-Fluorobenzo[d]thiazol-2-yl)methanol Analogues with Enhanced Specificity
The future development of this compound hinges on the principles of rational drug design to create analogues with improved potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how structural modifications influence biological activity. nih.gov For instance, research on benzothiazole-phenyl analogues has demonstrated that specific substitutions can modulate activity at multiple targets, a crucial consideration for designing drugs with tailored pharmacological profiles. nih.govnih.gov
Future research will likely focus on creating a diverse library of this compound derivatives by modifying the hydroxymethyl group and exploring further substitutions on the benzothiazole (B30560) ring. This will allow for a comprehensive exploration of the SAR, identifying key structural features that enhance interactions with specific biological targets. By combining conventional synthesis with advanced computational modeling, researchers can predict the binding affinities and pharmacokinetic properties of novel analogues, thereby prioritizing the synthesis of compounds with the highest potential for success.
Exploration of Novel Synthetic Methodologies for Improved Efficiency and Sustainability
The advancement of this compound and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic methods. Traditional multi-step syntheses are often hampered by low yields and the use of hazardous reagents. mdpi.comnih.gov Consequently, a significant area of future research will be the exploration of "green chemistry" approaches. nih.gov
These sustainable methodologies may include:
One-pot synthesis: Combining multiple reaction steps into a single procedure to reduce waste and improve efficiency. mdpi.comnih.gov
Use of green solvents: Employing environmentally benign solvents like water to minimize the ecological impact of chemical synthesis. rsc.org
Catalyst-free synthesis: Developing reactions that proceed without the need for, often toxic, metal catalysts. umb.edu
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields. nih.gov
For example, the condensation of 2-aminobenzenethiol with carbonyl-containing compounds is a common method for forming the benzothiazole ring, and recent advancements have shown this can be achieved using environmentally friendly catalysts and solvents. nih.gov By focusing on these innovative synthetic strategies, the production of this compound and its analogues can become more cost-effective and environmentally responsible.
Deeper Mechanistic Elucidation of Biological Actions and Off-Target Effects
A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its therapeutic development. Benzothiazole derivatives have been shown to exert their effects through various pathways, including the induction of apoptosis and the modulation of key signaling cascades like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov Some benzothiazole-containing compounds have also been identified as inhibitors of enzymes such as dihydrofolate reductase. nih.gov
Future research must aim to precisely identify the direct molecular targets of this compound and its analogues. This will involve a combination of in vitro and in silico techniques, such as:
Enzymatic assays: To screen for inhibitory activity against a panel of relevant enzymes.
Cell-based assays: To investigate the effects on specific signaling pathways in various cell lines. nih.gov
Molecular docking studies: To predict binding modes and interactions with potential protein targets. nih.gov
Furthermore, a comprehensive evaluation of off-target effects is essential to ensure the safety and specificity of these compounds. Understanding the complete pharmacological profile will enable the selection of the most promising candidates for further preclinical and clinical development.
Development of Advanced Imaging Agents and Radiotracers for Biomedical Diagnostics
The unique structural properties of the fluorobenzothiazole scaffold make it an attractive candidate for the development of advanced imaging agents. The fluorine-18 (B77423) isotope is widely used in Positron Emission Tomography (PET) imaging due to its favorable half-life and imaging characteristics. nih.gov Therefore, the development of an 18F-labeled version of this compound could provide a valuable tool for in vivo imaging. researchgate.netunc.edu
Such PET radiotracers could be used to:
Visualize and quantify the distribution of the compound in the body.
Assess target engagement and occupancy in real-time. nih.gov
Aid in the diagnosis and monitoring of diseases where the compound's target is implicated. nih.govnih.gov
In addition to PET, benzothiazole derivatives are being explored as fluorescent probes. bohrium.combohrium.com These probes can be designed to detect specific ions, reactive oxygen species, or other biomolecules, making them valuable tools for cellular imaging and diagnostics. mdpi.comnih.govnih.gov Future work in this area could involve modifying the this compound structure to create novel fluorescent sensors with high sensitivity and selectivity.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.gov For the future of this compound research, AI and ML can be integrated at multiple stages:
Target Identification: AI algorithms can analyze biological data to identify and validate novel therapeutic targets for benzothiazole derivatives.
Lead Optimization: ML models can predict the structure-activity relationships of newly designed analogues, helping to prioritize the most promising candidates for synthesis and testing.
ADMET Prediction: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, reducing the likelihood of late-stage failures in drug development.
By leveraging the power of AI and ML, the process of discovering and optimizing novel this compound-based drugs can be significantly accelerated, leading to the faster development of more effective and safer medicines.
Q & A
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Compare assay conditions: Differences in solvent (DMSO vs. saline), cell lines, or incubation time alter bioavailability. For example, DMSO enhances membrane permeability, artificially elevating activity .
- Validate purity via HPLC-MS; trace impurities (e.g., unreacted hydrazine) may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
